molecular formula C10H8FNO3 B1332729 N-(4-Fluorophenyl)maleamic acid CAS No. 780-05-2

N-(4-Fluorophenyl)maleamic acid

Cat. No. B1332729
CAS RN: 780-05-2
M. Wt: 209.17 g/mol
InChI Key: NRDZVHHPNZDWRA-WAYWQWQTSA-N
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Description

N-(4-Fluorophenyl)maleamic acid is a derivative of maleamic acid, which is characterized by the presence of a fluorine atom on the phenyl ring. The structure of maleamic acid derivatives typically includes an intramolecular hydrogen bond within the maleamic acid unit, contributing to the molecule's stability. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of N-(4-Fluorophenyl)maleamic acid and related compounds involves the reaction of fluoro-substituted phenyl amines with maleic anhydride. This process has been refined from earlier methods to improve the yield and purity of the resulting maleamic acids and their corresponding maleimides . The synthesis of these compounds is crucial as it provides the foundation for further chemical modifications and applications.

Molecular Structure Analysis

The molecular structure of N-(4-Fluorophenyl)maleamic acid is expected to be similar to that of other maleamic acid derivatives, which are generally planar and stabilized by intramolecular hydrogen bonds . The presence of the fluorine atom may influence the electronic distribution within the molecule, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Maleamic acids can undergo further chemical reactions to form maleimides, which are more reactive and have different properties. The reactivity of the maleimide group allows for its use in various chemical conjugations, such as the synthesis of heterobifunctional linkers for labeling biomolecules . The stability and reactivity of these compounds are influenced by their molecular structure, particularly the presence of electron-withdrawing or electron-donating substituents on the phenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Fluorophenyl)maleamic acid are influenced by its molecular structure. The intramolecular hydrogen bonding within maleamic acids contributes to their stability and affects their melting points and solubility . The presence of a fluorine atom is likely to affect the compound's acidity, basicity, and overall polarity, which in turn can influence its solubility and interaction with solvents and other chemicals.

Relevant Case Studies

Case studies involving N-(4-Fluorophenyl)maleamic acid specifically were not provided. However, research on similar maleamic acid derivatives has shown their potential in developing antifungal agents and in the synthesis of new materials with specific properties, such as those used for X-ray crystallography to determine stereostructures . These studies highlight the versatility and importance of maleamic acid derivatives in scientific research and their potential applications in various industries.

Scientific Research Applications

1. Chromatographic Analysis

N-(4-Fluorophenyl)maleamic acid derivatives have been explored as derivatizing agents for chromatographic analysis. For instance, 2-(4-N-maleimidophenyl)-6-methoxybenzofuran has been used as a fluorogenic pre-column derivatizing agent for sensitive high-performance liquid chromatographic (HPLC) determination of aliphatic thiols. This derivative lacks fluorescent properties in its native form but displays strong fluorescence upon reaction with aliphatic thiols, making it valuable for detecting thiols in various samples (Haj-Yehia & Benet, 1995).

2. Polymer Synthesis and Applications

N-(4-Fluorophenyl)maleamic acid derivatives are used in the synthesis of polymers. For example, maleimide derivatives, including N-(fluorophenyl)maleamic acids, have been synthesized for use in homo and copolymerization. These polymers exhibit useful heat and fire-resistant properties, making them suitable for applications like impregnants of fabrics (Kumar, Fohlen, & Parker, 1983).

3. Antimicrobial Properties

Research into the antimicrobial properties of N-(4-Fluorophenyl)maleamic acid derivatives has shown that they exhibit activity against a range of bacteria and fungi. For instance, N-(Monofluorophenyl)maleimides have demonstrated antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and antifungal activity against Aspergillus niger, Penicillium citrinum, and other fungi (Watanabe, Igarashi, Yagami, & Imai, 1991).

4. Potential Use in Herbicide Antidotes

N-(4-Fluorophenyl)maleamic acid and its derivatives have been explored as potential herbicide antidotes. They have shown the ability to interact with tissue thiols, which could play a role in herbicide detoxification and thus serve as antidotes or safeners in agricultural applications (Kirino, Rubin, & Casida, 1985).

Safety And Hazards

“N-(4-Fluorophenyl)maleamic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(Z)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDZVHHPNZDWRA-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364348
Record name (2Z)-4-(4-Fluoroanilino)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)maleamic acid

CAS RN

780-05-2
Record name NSC56659
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2Z)-4-(4-Fluoroanilino)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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